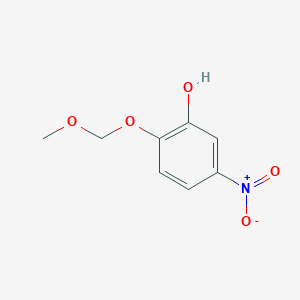

Phenol, 2-(methoxymethoxy)-5-nitro-

Description

Contextual Significance of Substituted Phenols in Chemical Research

Substituted phenols are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical applications. wisdomlib.org Their utility spans from being essential precursors in the synthesis of pharmaceuticals and agrochemicals to their role in the creation of polymers and other advanced materials. wisdomlib.orgoregonstate.edu The specific properties and reactivity of a substituted phenol (B47542) are largely dictated by the nature and position of the substituents on the aromatic ring. oregonstate.edu This allows for a high degree of molecular tailoring, making them invaluable in the design of target-specific molecules. oregonstate.eduresearchgate.net

The synthesis of highly substituted phenols with precise regiochemical control remains a significant challenge and an active area of research in organic chemistry. oregonstate.edu Traditional methods often suffer from a lack of selectivity, leading to mixtures of isomers. oregonstate.edu Consequently, the development of novel synthetic strategies that allow for the controlled placement of various functional groups on the phenol ring is of paramount importance for advancing medicinal and polymer chemistry. oregonstate.edu

Overview of the Nitroarene and Protected Hydroxyl Functional Groups in Synthetic Design

The chemical character of Phenol, 2-(methoxymethoxy)-5-nitro- is largely defined by its two key functional groups: the nitroarene and the protected hydroxyl group.

Nitroarene Group: The nitro group (NO₂) is a powerful electron-withdrawing group. wikipedia.org Its presence on an aromatic ring significantly influences the molecule's reactivity. nih.gov Specifically, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.gov Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org Nitroarenes are crucial intermediates in organic synthesis, often serving as precursors for the synthesis of anilines, aryl azides, and aryl diazonium salts. researchgate.net The nitro group itself can be transformed into various other functional groups, highlighting its versatility in synthetic chemistry. researchgate.net

Protected Hydroxyl Group (Methoxymethyl Ether): The hydroxyl group (-OH) is highly reactive and often needs to be "protected" during a multi-step synthesis to prevent it from undergoing unwanted reactions. libretexts.org In the case of Phenol, 2-(methoxymethoxy)-5-nitro-, the hydroxyl group is protected as a methoxymethyl (MOM) ether. wikipedia.org The MOM group is an acetal (B89532) that is stable under a variety of reaction conditions, yet can be readily removed (deprotected) when desired, typically using acidic conditions. wikipedia.orgmasterorganicchemistry.com The use of protecting groups like MOM is a fundamental strategy in organic synthesis, enabling chemists to carry out reactions on other parts of a complex molecule without affecting the sensitive hydroxyl group. libretexts.orgzmsilane.com The development of efficient and selective methods for both the protection and deprotection of hydroxyl groups is a continuous focus of research. nih.govorganic-chemistry.org

Research Trajectories for Complex Aromatic Compounds

The study of complex aromatic compounds is a dynamic and evolving field within chemistry. Current research trends are focused on several key areas that aim to enhance our ability to synthesize and utilize these molecules for a variety of applications. datainsightsmarket.comreanin.com

One significant trajectory is the development of sustainable and efficient synthetic methods . datainsightsmarket.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. There is also a strong emphasis on achieving high levels of regioselectivity and stereoselectivity in the synthesis of polysubstituted aromatic compounds. oregonstate.edu

Another major area of focus is the design and synthesis of high-performance materials . datainsightsmarket.com Researchers are exploring novel aromatic compounds for use in advanced polymers, electronic materials, and other specialized applications. The unique electronic and structural properties of aromatic systems make them ideal candidates for creating materials with tailored functionalities.

Furthermore, the field is witnessing an increased integration of computational and analytical techniques . datainsightsmarket.comacs.org Advanced analytics and theoretical modeling are being used to predict the properties and reactivity of complex aromatic compounds, which helps to guide synthetic efforts and accelerate the discovery of new molecules with desired characteristics. acs.org The concept of aromaticity itself continues to be an area of active investigation, with new theoretical frameworks being developed to better understand the electronic nature of these systems. nih.govrsc.org

Chemical Data for Phenol, 2-(methoxymethoxy)-5-nitro-

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | nih.gov |

| Molecular Weight | 169.13 g/mol | nih.gov |

| IUPAC Name | 2-methoxy-5-nitrophenol (B41512) | nih.gov |

| CAS Number | 636-93-1 | nih.gov |

| Appearance | Yellow to light brown powder | chemicalbook.comchemicalbook.com |

| Melting Point | 103-107 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 110-112 °C at 1 mmHg | chemicalbook.comchemicalbook.com |

| SMILES | COC1=C(C=C(C=C1)N+[O-])O | nih.gov |

Properties

CAS No. |

832102-12-2 |

|---|---|

Molecular Formula |

C8H9NO5 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

2-(methoxymethoxy)-5-nitrophenol |

InChI |

InChI=1S/C8H9NO5/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,10H,5H2,1H3 |

InChI Key |

HRXMMARNIZKHLR-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of Phenol, 2 Methoxymethoxy 5 Nitro

Reactivity of the Nitro Group

The nitro group at the 5-position significantly influences the chemical properties of the aromatic ring, rendering it susceptible to a variety of transformations. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. surendranatheveningcollege.com

The nitro group of Phenol (B47542), 2-(methoxymethoxy)-5-nitro- can be readily reduced to an amino group, yielding 2-(methoxymethoxy)-5-aminophenol. This transformation is a pivotal step in the synthesis of various more complex molecules. A range of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-based reductions in acidic media being the most common. encyclopedia.pubnih.gov

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a highly efficient method. beilstein-journals.org For instance, the analogous compound 2-methoxy-5-nitroaniline (B165355) has been successfully hydrogenated to 4-methoxy-1,3-benzenediamine using 5% palladium on carbon. Another effective method involves the use of formic acid as a hydrogen source in the presence of a palladium catalyst. beilstein-journals.org

Alternatively, reduction can be achieved using metals in acidic conditions, such as iron in acetic acid or tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid. scispace.comacsgcipr.orgsemanticscholar.org The general procedure for stannous chloride reduction involves dissolving the nitro compound in a solvent like ethanol (B145695) and treating it with an excess of SnCl₂·2H₂O. scispace.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). scispace.com The reduction of nitroarenes with SnCl₂ is a well-established method, though it can generate significant tin-based by-products. acsgcipr.org

Selective reduction to intermediate nitrogenous functional groups, such as hydroxylamines, is also possible under specific conditions. For example, the use of zinc dust in the presence of ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. encyclopedia.pub Enzymatic reductions have also been reported for similar compounds, like the chemoselective reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst System | Product Functional Group | Reference(s) |

|---|---|---|

| H₂ / Pd/C | Amine | beilstein-journals.org |

| H₂ / PtO₂ | Amine | encyclopedia.pub |

| H₂ / Raney Nickel | Amine | encyclopedia.pub |

| Fe / Acetic Acid | Amine | semanticscholar.org |

| SnCl₂ / HCl | Amine | scispace.comacsgcipr.org |

| Zinc / NH₄Cl | Hydroxylamine | encyclopedia.pub |

| Na₂S / (NH₄)₂S | Amine | surendranatheveningcollege.com |

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions, particularly at the ortho and para positions relative to it. pressbooks.pubncrdsip.comlibretexts.org In the case of Phenol, 2-(methoxymethoxy)-5-nitro-, the nitro group at the 5-position, which is para to the MOM-protected hydroxyl group, significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles. libretexts.org

In some instances, the nitro group itself can act as a leaving group in SNAr reactions, being displaced by a strong nucleophile. surendranatheveningcollege.comyoutube.com This type of reaction is more common when the aromatic ring is further activated by other electron-withdrawing groups. nih.gov The mechanism of SNAr typically involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The departure of the leaving group in the second step restores the aromaticity of the ring. ncrdsip.com The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. pressbooks.pubmasterorganicchemistry.com

For nitrophenols and their derivatives, SNAr reactions with various nucleophiles such as hydroxides, alkoxides, and amines have been reported. ncrdsip.comyoutube.comnih.gov For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide (B78521) at room temperature to yield 2,4,6-trinitrophenol. pressbooks.pub While direct displacement of a nitro group by a hydroxide can be challenging, it has been achieved under specific conditions, sometimes involving the use of strong bases in solvents like DMSO. youtube.com

The presence of the nitro group, often in combination with a hydroxyl or a protected hydroxyl group, makes Phenol, 2-(methoxymethoxy)-5-nitro- a valuable synthon for the construction of more complex molecular architectures through cross-coupling reactions. After reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can be converted to a diazonium salt, which can then participate in various transformations. surendranatheveningcollege.com

More directly, the nitro group itself can be utilized in certain palladium-catalyzed cross-coupling reactions. For instance, denitrative Mizoroki-Heck reactions have been developed, where a nitroarene is coupled with an alkene. semanticscholar.org This reaction allows for the formation of a carbon-carbon bond at the position of the nitro group. semanticscholar.org The Heck reaction, in general, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

Similarly, the Suzuki-Miyaura coupling, a powerful method for C-C bond formation between an organoboron compound and an organohalide or triflate, can be adapted for phenol derivatives. mdpi.comrsc.orgnih.gov While the hydroxyl group itself is a poor leaving group, it can be converted into a better one, such as a triflate, carbamate, or sulfamate, to facilitate the reaction. mdpi.comnih.gov The resulting biaryl compounds are prevalent in many biologically active molecules. mdpi.comnih.gov There is growing interest in using phenol derivatives directly in these couplings to develop greener synthetic methodologies. mdpi.com

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, can be employed to synthesize aryl amines from aryl halides or triflates. organic-chemistry.org This methodology could potentially be applied to derivatives of Phenol, 2-(methoxymethoxy)-5-nitro- to introduce various amine functionalities.

Table 2: Potential Cross-Coupling Reactions Involving Derivatives of Phenol, 2-(methoxymethoxy)-5-nitro-

| Reaction Name | Coupling Partners | Bond Formed | Reference(s) |

|---|---|---|---|

| Mizoroki-Heck Reaction | Nitroarene + Alkene | C-C | semanticscholar.orgwikipedia.org |

| Suzuki-Miyaura Coupling | Aryl Carbamate/Sulfamate + Boronic Acid | C-C | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | C-N | organic-chemistry.org |

Reactions Involving the Protected Hydroxyl (MOM Ether) Moiety

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions. organic-chemistry.org

The MOM ether in Phenol, 2-(methoxymethoxy)-5-nitro- is generally stable to many reagents that are used to transform other parts of the molecule. It is resistant to strongly basic conditions, nucleophiles such as organolithium and Grignard reagents, and most reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org It is also stable towards many oxidizing agents. organic-chemistry.org

However, the MOM group is an acetal (B89532) and is therefore sensitive to acidic conditions. organic-chemistry.org It can be cleaved by treatment with protic acids such as hydrochloric acid or with Lewis acids. encyclopedia.pub The stability of the MOM ether is also affected by the electronic nature of the aromatic ring. Aromatic MOM ethers with electron-withdrawing groups, such as the nitro group in the target compound, have been found to be less reactive towards certain deprotection conditions involving trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl, often requiring longer reaction times or heating. acs.org

Table 3: General Stability of the MOM Ether Protecting Group

| Condition/Reagent Type | Stability | Reference(s) |

|---|---|---|

| Strong Bases (e.g., LDA, t-BuOK) | Stable | organic-chemistry.org |

| Organometallic Reagents (e.g., RLi, RMgX) | Stable | organic-chemistry.org |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | organic-chemistry.org |

| Many Oxidizing Agents | Stable | organic-chemistry.org |

| Acidic Conditions (Protic and Lewis Acids) | Labile | encyclopedia.puborganic-chemistry.org |

The robust nature of the MOM ether under non-acidic conditions allows for a variety of selective transformations to be carried out on other parts of the Phenol, 2-(methoxymethoxy)-5-nitro- molecule. The reduction of the nitro group, as described in section 3.1.1, can be performed chemoselectively without affecting the MOM protecting group, provided acidic reagents are avoided. For example, catalytic hydrogenation or reduction with iron in a neutral or basic medium would be compatible.

Similarly, cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions, which are typically performed under basic or neutral conditions, can be carried out on a suitably functionalized derivative of Phenol, 2-(methoxymethoxy)-5-nitro- while preserving the MOM ether. For instance, if the molecule were to be functionalized with a halide, these C-C bond-forming reactions could proceed, leaving the MOM group intact for later deprotection.

Furthermore, other functional groups could be introduced or modified on the aromatic ring or on a side chain, with the MOM group serving as a reliable protecting group for the phenol. An example of a selective transformation on a similar system is the demethylation of a methoxy (B1213986) group using reagents like BBr₃, which can be achieved while other functional groups, potentially including a MOM ether under carefully controlled conditions, remain. encyclopedia.pub

Reactivity of the Phenolic Ring System

The phenolic ring system of 2-(methoxymethoxy)-5-nitrophenol, after deprotection to the corresponding phenol, exhibits a complex reactivity pattern due to the competing electronic effects of the hydroxyl, methoxy, and nitro substituents.

The directing effects of the substituents on the parent compound, 2-(methoxymethoxy)-5-nitrophenol, are crucial in determining the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The methoxymethoxy group at position 2 is an ortho, para-director. The nitro group at position 5 is a meta-director and strongly deactivates the ring towards electrophilic attack. lkouniv.ac.in

In the deprotected form, 2-hydroxy-5-nitrophenol, the hydroxyl group is a powerful activating ortho, para-director. The combined directing influence of the hydroxyl and methoxy groups would strongly favor substitution at the positions ortho and para to them. In contrast, the nitro group deactivates the ring and directs incoming electrophiles to the positions meta to it. libretexts.org In the case of m-nitrophenol, electrophilic substitution occurs preferentially at the positions ortho and para to the hydroxyl group and meta to the nitro group. stackexchange.com For 2-methoxy-5-nitrophenol (B41512), the hydroxyl and methoxy groups would direct incoming electrophiles to positions 1, 3, and 6, while the nitro group directs to positions 1 and 3. Thus, electrophilic attack is strongly favored at positions 1 and 3.

| Position | Influence of -OCH₂OCH₃ (or -OH) | Influence of -NO₂ | Predicted Reactivity |

| 1 | para | meta | Favored |

| 3 | ortho | meta | Favored |

| 4 | - | ortho | Disfavored |

| 6 | ortho | - | Possible, but less favored than 1, 3 |

Phenol derivatives are susceptible to oxidative transformations, which can lead to a variety of products, including quinones and coupled dimers. wikipedia.orgresearchgate.net The oxidation of substituted phenols, such as the derivatives of 2-(methoxymethoxy)-5-nitrophenol, is influenced by the nature and position of the substituents. The presence of the electron-withdrawing nitro group generally makes the phenolic ring less susceptible to oxidation compared to unsubstituted phenol.

Studies on the oxidation of methoxy- and nitro-substituted phenols in supercritical water have shown that nitrophenols react more rapidly than methoxyphenols. psu.edu The major products from the decomposition of methoxyphenols in the absence of oxygen are phenol and hydroxyphenols. psu.edu For nitrophenols, thermolysis can account for up to 25% of the total decomposition rate during oxidation in supercritical water. psu.edu

Oxidative coupling is a key reaction of phenols, often catalyzed by transition metal complexes, leading to the formation of C-C or C-O bonds. wikipedia.org These reactions can proceed through either inner-sphere or outer-sphere mechanisms. In an inner-sphere process, the phenol coordinates to the metal center before electron transfer, while in an outer-sphere process, direct oxidation of the phenol occurs. wikipedia.org The resulting phenoxy radical can then undergo coupling. Selective C-O coupling is often challenging to achieve and typically requires that the ortho and para positions are blocked. wikipedia.org

The direct use of phenols in cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl group. mdpi.com Consequently, the activation of the phenolic C-O bond is a critical step. For a compound like 2-(methoxymethoxy)-5-nitrophenol, the MOM group would first need to be cleaved to reveal the phenolic hydroxyl group before it can be activated for coupling reactions.

To overcome the low reactivity of phenols in cross-coupling reactions, the hydroxyl group is typically converted into a better leaving group. Common strategies involve the transformation of phenols into derivatives such as sulfonates (tosylates, triflates), esters, carbamates, or ethers. mdpi.comacs.org These derivatives are more amenable to oxidative addition to a low-valent metal catalyst, typically based on palladium or nickel. mdpi.com

For instance, O-aryl carbamates have been successfully employed as electrophiles in Suzuki-Miyaura coupling reactions using nickel-based catalysts. mdpi.com Another approach involves the in situ activation of phenols, for example, using 2,2-dichloro-1,3-dimethylimidazolidine (B8526997) (DCID) with a Pd-MOF catalyst for Suzuki-Miyaura coupling. mdpi.com

Recent advances have also focused on the direct deoxygenative functionalization of phenols, bypassing the need for pre-functionalization. Ruthenium-catalyzed deoxygenative borylation of free phenols via C-O bond cleavage has been reported, which can be extended to Suzuki-Miyaura type cross-couplings. mdpi.com

| Activation Strategy | Derivative Formed | Typical Catalyst | Coupling Reaction |

| Sulfonylation | Aryl sulfonate (e.g., tosylate, triflate) | Palladium, Nickel | Suzuki, Buchwald-Hartwig |

| Carbamoylation | O-Aryl carbamate | Nickel | Suzuki-Miyaura |

| In situ activation | ArO-CID intermediate | Palladium-MOF | Suzuki-Miyaura |

| Deoxygenative Borylation | Aryl boronic ester | Ruthenium | Suzuki-Miyaura type |

Radical pathways are frequently involved in the oxidative coupling of phenols. nih.govresearchgate.net The mechanism often begins with the oxidation of the phenol to a phenoxy radical. This can be achieved using various oxidants or through metal-catalyzed processes. researchgate.net The subsequent coupling can occur through several pathways, including radical-radical coupling or the addition of a phenoxy radical to a neutral phenol molecule (radical-phenol mechanism). wikipedia.orgnih.gov

The formation of radical intermediates is supported by trapping experiments in some systems. nih.gov For example, in the cobalt-catalyzed aerobic oxidative cross-coupling of phenols, a radical mechanism is proposed. rsc.org The distribution of products (C-C vs. C-O coupling) can be influenced by factors such as catalyst concentration and the electronic properties of the phenol. researchgate.net The presence of an electron-withdrawing group like the nitro group in 2-methoxy-5-nitrophenol would influence the stability and reactivity of the corresponding phenoxy radical.

Metal-Catalyzed Coupling Reactions Utilizing Phenol Derivatives as Precursors

Studies of Reaction Mechanisms

The mechanistic studies of reactions involving substituted phenols provide a framework for understanding the reactivity of 2-(methoxymethoxy)-5-nitrophenol.

For electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The substituents on the ring determine the stability of this intermediate and thus the position of attack. For 2-methoxy-5-nitrophenol, the activating methoxy group and the deactivating nitro group will have opposing effects, with the activating group generally controlling the regioselectivity. libretexts.org

In oxidative coupling reactions , the mechanism can be complex and may involve one-electron or two-electron pathways. Metal-catalyzed reactions often proceed via an inner-sphere mechanism where the phenol coordinates to the metal, followed by oxidation and subsequent coupling. wikipedia.org Non-catalyzed reactions or those with certain catalysts may follow a radical-phenol mechanism. nih.gov

The mechanism of metal-catalyzed cross-coupling reactions with activated phenols typically follows a catalytic cycle involving:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-O bond of the activated phenol derivative.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst. mdpi.com

In deoxygenative coupling reactions, such as the Ru-catalyzed borylation of phenols, the mechanism can involve the formation of a metal-arene π-complex, which facilitates the cleavage of the strong C-O bond. mdpi.com

Elucidation of Elementary Steps in Transformation Reactions

The transformation of 2-methoxy-5-nitrophenol can proceed through several distinct pathways, each involving a series of elementary steps. Key transformation reactions include photolysis, oxidation by hydroxyl radicals, O-demethylation, nitro group reduction, and nucleophilic aromatic substitution.

Photolysis: In the atmospheric aqueous phase, 2-methoxy-5-nitrophenol undergoes photolysis when exposed to sunlight. researchgate.netnih.gov The degradation process involves several elementary steps, including:

Initial Excitation: The molecule absorbs a photon, leading to an electronically excited state.

Transformation Pathways: From the excited state, the molecule can undergo various transformations. For 5-nitroguaiacol, the observed product distribution suggests that the primary transformation pathways involve carbon loss, hydroxylation, and carbon gain. researchgate.netnih.gov A proposed schematic for the photodegradation of 5-nitroguaiacol is shown in Figure 1.

Oxidation by Hydroxyl Radicals: The reaction with hydroxyl radicals (•OH) is a significant degradation pathway in the atmosphere. The elementary steps are thought to involve:

Radical Addition: The electrophilic •OH radical can add to the electron-rich aromatic ring at various positions, forming a hydroxycyclohexadienyl radical intermediate.

Hydrogen Abstraction: Alternatively, the •OH radical can abstract a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical.

Further Reactions: These radical intermediates are highly reactive and can undergo further reactions with other atmospheric species, such as oxygen and nitrogen oxides, leading to a variety of products.

O-Demethylation: The cleavage of the methyl ether linkage is a common transformation.

Chemical O-Demethylation: This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The general mechanism involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an Sₙ2 reaction, yielding 3-nitrocatechol and methyl bromide.

Enzymatic O-Demethylation: Certain microorganisms, such as bacteria from the genus Rhodococcus, can degrade 5-nitroguaiacol. nih.govnih.gov This degradation is initiated by an O-demethylase enzyme. nih.gov In related systems, such as the degradation of guaiacol (B22219) by Rhodococcus opacus, the O-demethylation is catalyzed by a cytochrome P450 enzyme system, GcoA and GcoB. nih.gov The proposed mechanism involves the hydroxylation of the methyl group, followed by the elimination of formaldehyde (B43269) to yield the corresponding catechol.

Nitro Group Reduction: The nitro group of 2-methoxy-5-nitrophenol can be reduced to an amino group, a key transformation in the synthesis of various fine chemicals.

Chemical Reduction: This is typically carried out using metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species, to ultimately form 2-methoxy-5-aminophenol.

Electrochemical Reduction: In aqueous media at pH > 8, the electrochemical reduction of related dimethoxy nitrobenzenes shows the formation of a nitro radical anion. researchgate.net This radical anion can then undergo further reactions.

Enzymatic Reduction: Some microorganisms can enzymatically reduce nitroaromatic compounds. For instance, the degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 is initiated by a chemoselective reduction of the nitro group to a hydroxylamino group, catalyzed by a 3-nitrophenol (B1666305) nitroreductase. nih.gov A similar mechanism could be operative for 5-nitroguaiacol.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. While no specific studies on 2-methoxy-5-nitrophenol were found, the general mechanism for SNAr reactions on nitro-activated aromatic rings involves:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (if present) or another suitable position, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity is restored by the departure of a leaving group.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The rates and energetic favorability of the transformation reactions of 2-methoxy-5-nitrophenol have been investigated in specific contexts, particularly in atmospheric chemistry.

Kinetic Analysis:

Photolysis: The photolysis of 5-nitroguaiacol in aqueous solutions under simulated sunlight has been found to follow first-order kinetics at low concentrations (<0.45 mM). researchgate.netnih.gov The atmospheric lifetime due to photolysis has been estimated to be around 167 hours of illumination, suggesting it can undergo long-range transport in the atmosphere. researchgate.net

Reaction with OH Radicals: The second-order rate constant for the reaction of nitroguaiacol with hydroxyl radicals in the aqueous phase has been determined. While a specific value for the 5-nitro isomer was not found, a study on a mixture of nitroguaiacol isomers provides valuable insight.

Nitro Group Reduction: Studies on the reduction of various nitroaromatic compounds over a Pd/Al₂O₃ catalyst have shown that the reaction rates are influenced by the nature and position of other substituents on the aromatic ring. orientjchem.orgresearchgate.net Generally, electron-donating groups decrease the rate of reduction.

Thermodynamic Analysis:

Detailed thermodynamic data such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction for the specific transformations of 2-methoxy-5-nitrophenol are not widely available in the literature. However, some insights can be drawn from related studies and computational chemistry.

Acidic Ionization: The acidic ionization of the phenolic hydroxyl group is a key thermodynamic parameter. Studies on a series of guaiacol derivatives in water-dimethylsulfoxide mixtures have shown that changes in the solvation of the resulting phenolate (B1203915) anions have a determining influence on the acidity. researchgate.net

Computational Studies: Computational studies using methods like Density Functional Theory (DFT) can provide valuable thermodynamic information. For instance, the Gibbs free energy of formation (ΔfG°) for the parent compound, guaiacol (2-methoxyphenol), is available and serves as a reference point. chemeo.com While specific calculations for the reaction pathways of 2-methoxy-5-nitrophenol are scarce, computational analyses of related reactions, such as the attack of hydroxyl radicals on aromatic amino acids, provide a framework for understanding the thermodynamics of such processes. nih.govresearchgate.net

The following table summarizes the available kinetic data for the transformation reactions of 2-methoxy-5-nitrophenol and related compounds.

| Reaction Type | Reactant(s) | Kinetic Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Aqueous Photolysis | 5-Nitroguaiacol | Reaction Order | First-order | Low concentration (<0.45 mM) | researchgate.netnih.gov |

| Aqueous Photolysis | 5-Nitroguaiacol | Atmospheric Lifetime | ~167 hours of illumination | Simulated sunlight | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of Phenol (B47542), 2-(methoxymethoxy)-5-nitro-. Through the analysis of one- and two-dimensional NMR data, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra can be achieved, providing insights into chemical connectivity and stereochemistry.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H NMR spectrum of Phenol, 2-(methoxymethoxy)-5-nitro- is anticipated to exhibit distinct signals corresponding to the aromatic protons, the MOM ether protons, and the phenolic hydroxyl proton. The aromatic region is expected to show a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group and meta to the hydroxyl group is predicted to appear as a doublet, while the proton ortho to both the hydroxyl and nitro groups would likely be a doublet of doublets. The third aromatic proton, situated between the methoxymethoxy and hydroxyl groups, would also present as a doublet.

The ¹³C NMR spectrum would complement the ¹H data, with six distinct signals for the aromatic carbons, the chemical shifts of which are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxymethoxy groups. The carbon bearing the nitro group is expected to be significantly downfield, while the carbons attached to the oxygen-containing substituents will also show characteristic downfield shifts. The methylene (B1212753) and methyl carbons of the MOM group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Phenol, 2-(methoxymethoxy)-5-nitro-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.9 - 8.2 | d |

| Aromatic-H | 7.5 - 7.8 | dd |

| Aromatic-H | 7.0 - 7.3 | d |

| -OCH₂O- | 5.2 - 5.4 | s |

| -OCH₃ | 3.4 - 3.6 | s |

| -OH | 10.0 - 11.0 | s |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Phenol, 2-(methoxymethoxy)-5-nitro-

| Carbon | Predicted Chemical Shift (ppm) |

| C-NO₂ | 140 - 145 |

| C-OH | 155 - 160 |

| C-OMOM | 148 - 153 |

| Aromatic C-H | 115 - 130 |

| -OCH₂O- | 94 - 98 |

| -OCH₃ | 56 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Connectivities and Stereochemistry

To confirm the assignments made from one-dimensional NMR and to establish through-bond and through-space correlations, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the MOM group protons to the aromatic ring and confirming the relative positions of the substituents. For instance, correlations between the methylene protons of the MOM group and the aromatic carbons would definitively establish its point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and preferred conformation of the molecule, for example, by observing through-space interactions between the MOM group protons and the adjacent aromatic proton.

Quantitative NMR Applications

Quantitative NMR (qNMR) offers a high-precision method for determining the purity of Phenol, 2-(methoxymethoxy)-5-nitro- without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of the compound can be calculated from the integral ratios of the signals from the analyte and the standard in the ¹H NMR spectrum. The well-resolved signals of the MOM group's methylene or methyl protons are ideal candidates for quantification due to their sharp singlet nature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Phenol, 2-(methoxymethoxy)-5-nitro- and can offer insights into its conformational landscape.

Vibrational Band Assignments for Functional Groups (Nitro, MOM, Phenol)

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

Nitro Group (-NO₂): This group is expected to show strong and distinct stretching vibrations. The asymmetric stretching mode typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching mode is found between 1300-1370 cm⁻¹. These bands are often strong in the IR spectrum.

Phenolic Group (-OH): A broad O-H stretching band is anticipated in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibration of the phenol would appear in the 1200-1260 cm⁻¹ region.

Methoxymethyl (MOM) Ether (-OCH₂OCH₃): The C-O-C stretching vibrations of the ether linkages will give rise to characteristic bands in the fingerprint region, typically around 1040-1150 cm⁻¹.

Table 3: Key Vibrational Band Assignments for Phenol, 2-(methoxymethoxy)-5-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol | O-H Stretch | 3200 - 3600 |

| Nitro | Asymmetric Stretch | 1500 - 1570 |

| Nitro | Symmetric Stretch | 1300 - 1370 |

| Phenol | C-O Stretch | 1200 - 1260 |

| MOM Ether | C-O-C Stretch | 1040 - 1150 |

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the C-O bonds of the methoxymethoxy group and the C-O bond of the phenol can lead to different conformers. These conformational changes can be subtly reflected in the vibrational spectra. By performing temperature-dependent IR or Raman studies, it may be possible to observe changes in the relative intensities or positions of certain bands, particularly those associated with the MOM group and the aromatic ring. These changes can provide evidence for the existence of different conformational isomers and allow for the determination of their relative thermodynamic stabilities. Computational modeling, in conjunction with experimental vibrational data, can further aid in assigning specific spectral features to distinct conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores. In Phenol, 2-(methoxymethoxy)-5-nitro-, the nitrated benzene ring acts as the primary chromophore.

The electronic spectrum of Phenol, 2-(methoxymethoxy)-5-nitro- is governed by the electronic transitions within its aromatic system, which is significantly influenced by its substituents. The key structural features determining its UV-Vis absorption are the benzene ring, the phenolic hydroxyl group (-OH), the methoxymethyl ether group (-OCH₂OCH₃), and the nitro group (-NO₂).

The primary electronic transitions observed for this type of molecule are π → π* and n → π*. chemsrc.com

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The presence of the nitro group, a strong chromophore, and the hydroxyl and ether groups, which act as auxochromes, causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. For substituted nitrophenols, these transitions typically result in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro, hydroxyl, or ether groups) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and intensity than π → π* transitions and can sometimes be observed as a shoulder on the main absorption band. chemsrc.com

The absorption maxima (λmax) are expected to be similar to other ortho-alkoxy substituted nitrophenols. For comparison, related nitrophenols show strong absorption peaks between 300 and 400 nm, largely attributed to charge-transfer transitions from the phenoxide moiety to the nitro group.

Table 1: Expected Electronic Transitions for Phenol, 2-(methoxymethoxy)-5-nitro-

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Promotion of electron from π bonding to π* antibonding orbital | 270-350 nm | High |

Data in the table is predictive and based on the analysis of similar compounds.

Solvatochromism describes the shift in the position of an absorption band upon a change in solvent polarity. Phenol, 2-(methoxymethoxy)-5-nitro- is expected to exhibit significant solvatochromism due to its polar nature, arising from the nitro and hydroxyl groups.

The ground state of the molecule possesses a considerable dipole moment. Upon absorption of UV-Vis light, an intramolecular charge transfer (ICT) occurs, typically from the electron-donating hydroxyl and ether groups towards the electron-withdrawing nitro group. This leads to an excited state that is significantly more polar than the ground state.

In polar solvents, the more polar excited state is stabilized by dipole-dipole interactions to a greater extent than the ground state. This stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (red shift) of the absorption maximum to a longer wavelength. Conversely, in non-polar solvents, the absorption maximum would be found at a shorter wavelength. The ability of protic solvents (like ethanol (B145695) or water) to form hydrogen bonds with the hydroxyl and nitro groups can further influence the electronic transitions and enhance this effect.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. The molecular formula for Phenol, 2-(methoxymethoxy)-5-nitro- is C₈H₉NO₅. Using the exact masses of the most abundant isotopes, the monoisotopic mass can be calculated.

Table 2: Exact Mass Calculation for C₈H₉NO₅

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |

| Total | | Monoisotopic Mass | 199.048074 |

In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 199.04807 + 1.007276 = 200.05535 Da , while the deprotonated molecule [M-H]⁻ would be observed at m/z 199.04807 - 1.007276 = 198.04080 Da .

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. The fragmentation of Phenol, 2-(methoxymethoxy)-5-nitro- would be expected to proceed through several predictable pathways based on the lability of its functional groups.

The methoxymethyl (MOM) ether is particularly susceptible to cleavage. Common fragmentation pathways would likely involve:

Loss of the methoxymethyl radical: Cleavage of the O-C bond can lead to the loss of a •CH₂OCH₃ radical (mass ≈ 45 Da), resulting in a phenoxide ion.

Loss of formaldehyde (B43269): A characteristic fragmentation of MOM ethers is the loss of formaldehyde (CH₂O, mass = 30 Da).

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂, mass = 46 Da).

Cleavage of the methoxy (B1213986) group: Loss of a methoxy radical (•OCH₃, mass = 31 Da) or a methyl radical (•CH₃, mass = 15 Da) from the MOM group can also occur.

Table 3: Predicted Key Fragments for Phenol, 2-(methoxymethoxy)-5-nitro-

| m/z (Predicted) | Possible Ion Structure/Formula | Neutral Loss |

|---|---|---|

| 169 | [M - CH₂O]⁺ | Formaldehyde |

| 154 | [M - •CH₂OCH₃]⁺ | Methoxymethyl radical |

| 153 | [M - NO₂]⁺ | Nitro radical |

This table contains predicted fragmentation data based on chemical principles and may not represent all experimentally observed ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

A crystallographic study of Phenol, 2-(methoxymethoxy)-5-nitro- would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-N bond to the nitro group and the C-O bonds of the phenol and ether.

The conformation of the flexible methoxymethyl group.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic proton and the oxygen atoms of the nitro group or neighboring molecules. It could also reveal π-π stacking interactions between aromatic rings.

As of this writing, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), does not yield a deposited crystal structure for Phenol, 2-(methoxymethoxy)-5-nitro-. Therefore, no experimental crystallographic data can be presented.

Table of Mentioned Compounds

| Compound Name |

|---|

| Phenol, 2-(methoxymethoxy)-5-nitro- |

| Benzene |

| Ethanol |

| Water |

Phenol, 2 Methoxymethoxy 5 Nitro As a Synthetic Intermediate and Precursor

Design and Synthesis of Advanced Organic Molecules

The synthesis of Phenol (B47542), 2-(methoxymethoxy)-5-nitro- begins with its precursor, 2-methoxy-5-nitrophenol (B41512), also known as 5-nitroguaiacol. The synthesis of this precursor typically starts from guaiacol (B22219) (2-methoxyphenol). The process involves a sequence of reactions, including acylation to temporarily protect the hydroxyl group, followed by a regioselective nitration that introduces a nitro group at the 5-position on the aromatic ring. bloomtechz.com Subsequent hydrolysis removes the acyl group to yield 2-methoxy-5-nitrophenol. bloomtechz.com

To obtain the target compound, the phenolic hydroxyl group of 2-methoxy-5-nitrophenol is then protected with a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis to mask the reactivity of a hydroxyl group while other chemical modifications are made to the molecule. adichemistry.com The protection is typically achieved by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org

Table 1: Reactants for MOM Protection of 2-methoxy-5-nitrophenol

| Reactant | Formula | Role |

| 2-methoxy-5-nitrophenol | C₇H₇NO₄ | Substrate |

| Chloromethyl methyl ether (MOMCl) | CH₃OCH₂Cl | Protecting Agent |

| N,N-diisopropylethylamine (DIPEA) | C₈H₁₉N | Base |

| Dichloromethane | CH₂Cl₂ | Solvent |

This synthetic design provides a molecule with two key points of reactivity that can be addressed in a controlled manner: the nitro group and the masked phenol.

Utilizing the Nitro Group for Diverse Functionalization

The nitro group (-NO₂) on the aromatic ring is a powerful functional group that serves as a linchpin for a wide array of chemical transformations. Its electron-withdrawing nature influences the reactivity of the aromatic ring, and it can be converted into other valuable functional groups.

The most common and significant transformation of the nitro group in this context is its reduction to an amine (-NH₂). This reduction can be achieved using various reagents, such as zinc or iron metal in an acidic medium, or through catalytic hydrogenation. The resulting product, an aniline (B41778) derivative, is a versatile intermediate itself. For instance, 2-amino-5-nitrophenol (B90527) derivatives are recognized as important industrial starting materials. google.com

Once the amine is formed, it opens up numerous synthetic pathways:

Diazotization: The primary amine can be converted into a diazonium salt, which is a gateway to a multitude of other substituents through reactions like the Sandmeyer or Schiemann reactions.

Acylation: The amine can be readily acylated to form amides, which are prevalent in many biologically active molecules and advanced materials.

Alkylation: It can undergo alkylation to form secondary or tertiary amines.

This ability to transform the nitro group makes Phenol, 2-(methoxymethoxy)-5-nitro- a valuable precursor for creating a diverse library of substituted aromatic compounds.

Leveraging the Protected Phenol for Selective Transformations

The primary purpose of the methoxymethyl (MOM) protecting group on the phenolic oxygen is to enable chemists to perform reactions on other parts of the molecule that would be incompatible with a free, acidic phenol. adichemistry.com The MOM group is stable under a variety of conditions, including those involving strong bases, nucleophiles, and many oxidizing or reducing agents, yet it can be readily removed under acidic conditions. adichemistry.comorganic-chemistry.org

For example, while the free phenol in 2-methoxy-5-nitrophenol can be directly alkylated under basic conditions, the use of the MOM-protected version allows for reactions requiring organometallic reagents or strong non-nucleophilic bases that would otherwise simply deprotonate the phenol. This strategy of protection and deprotection is fundamental in multi-step synthesis, allowing for regiochemical control and the construction of complex molecular frameworks that would otherwise be inaccessible. After the desired transformations are complete, the MOM group can be cleaved with a Lewis or Brønsted acid to reveal the original phenol. wikipedia.org

Scaffold for Heterocyclic Chemistry

The structural arrangement of Phenol, 2-(methoxymethoxy)-5-nitro-, and its deprotected precursor, 2-methoxy-5-nitrophenol, makes it an ideal scaffold for the synthesis of heterocyclic compounds, particularly benzoxazoles. jst.vnnih.gov Benzoxazoles are an important class of heterocycles found in pharmaceuticals, natural products, and functional materials. nih.gov

The synthesis of a benzoxazole (B165842) from a 2-nitrophenol (B165410) derivative typically involves a reductive cyclization process. In a one-pot reaction, the nitro group is reduced to an amine in the presence of an aldehyde. The newly formed amine then condenses with the aldehyde, and subsequent intramolecular cyclization and dehydration yield the benzoxazole ring system. organic-chemistry.org Researchers have developed efficient methods for this transformation, such as using an iron/sulfur redox catalyst system (FeCl₃·6H₂O and sulfur) that facilitates both the reduction and condensation in a single step. jst.vn

Table 2: Example of Benzoxazole Synthesis from a 2-Nitrophenol

| Reactant | Role | Catalyst System | Product Class |

| 2-Nitrophenol derivative | Heterocycle Scaffold | Fe/S or other reducing agents | 2-Substituted Benzoxazole |

| Aldehyde | Side Chain Source | and condensing agents |

This application highlights the role of the compound as a foundational building block in the construction of more complex, fused ring systems that are of significant interest in medicinal chemistry and materials science.

Precursor for Complex Natural Product Synthesis

While direct application in a completed total synthesis may not be widely documented, the core structure of Phenol, 2-(methoxymethoxy)-5-nitro- is related to intermediates used in the synthesis of complex natural products. Specifically, substituted nitroaromatics are employed in strategies involving intramolecular reductive cyclizations to build complex nitrogen-containing ring systems.

For example, a study demonstrated that a substituted 2-nitrophenyl derivative could undergo a base-mediated reductive cyclization to create the hexahydro-2,6-methano-1-benzazocine core. nih.gov This complex scaffold is a key structural feature of several biologically active natural products, including the alkaloid aspernomine. nih.gov This suggests that appropriately substituted nitrophenols like Phenol, 2-(methoxymethoxy)-5-nitro- are valuable starting points for synthetic routes targeting intricate alkaloid skeletons.

Material Science Applications

The utility of Phenol, 2-(methoxymethoxy)-5-nitro- extends into the realm of material science, primarily through its role as a precursor to 2-substituted benzoxazoles. These heterocyclic compounds are not only of interest for their pharmacological activities but also for their applications in materials science and organic electronics. nih.gov The benzoxazole core is a rigid, planar structure with useful photophysical properties, making it a candidate for inclusion in organic light-emitting diodes (OLEDs), fluorescent dyes, and other functional materials. By providing a reliable synthetic route to the benzoxazole scaffold, Phenol, 2-(methoxymethoxy)-5-nitro- serves as an important starting material for the development of novel organic materials.

Future Directions and Emerging Research Avenues for Phenol, 2 Methoxymethoxy 5 Nitro

Greening the Synthesis: The Quest for Sustainable Routes

A significant area of future research lies in the development of more sustainable and greener synthetic routes for Phenol (B47542), 2-(methoxymethoxy)-5-nitro-. Traditional chemical synthesis often involves hazardous reagents and generates substantial waste. chemistryjournals.net The principles of green chemistry are being applied to devise more eco-friendly alternatives. chemistryjournals.net

Key strategies in this endeavor include:

Alternative Solvents: The use of conventional volatile organic solvents poses environmental and health risks. Research is shifting towards benign alternatives like water, ionic liquids, and supercritical fluids. chemistryjournals.net Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: Employing enzymes or whole-cell microorganisms as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. chemistryjournals.net This method can lead to higher yields and fewer byproducts compared to traditional catalysis.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. chemistryjournals.net

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, leading to improved safety, efficiency, and scalability.

A case in point is the synthesis of 2-methoxy-5-nitrophenol (B41512), a related compound. Its synthesis involves the use of N,N-dimethylformamide, a solvent that researchers are actively trying to replace with greener alternatives. The development of greener synthetic routes for such compounds is a testament to the growing importance of sustainability in chemical manufacturing. chemistryjournals.net

Unlocking New Possibilities: Exploration of Novel Reactivity Patterns

Future research will also delve into exploring the novel reactivity patterns of Phenol, 2-(methoxymethoxy)-5-nitro-. Understanding how this molecule interacts and reacts with other chemical entities can open doors to new applications and synthetic strategies. The presence of both a methoxymethoxy protecting group and a nitro group on the phenol ring offers a unique chemical landscape for investigation.

The nitro group, in particular, is a versatile functional group. For instance, in related nitrophenols, the nitro group can be reduced to an amino group, a key transformation in the synthesis of many pharmaceuticals and fine chemicals. wikipedia.org The study of such transformations in Phenol, 2-(methoxymethoxy)-5-nitro- could reveal new synthetic pathways.

Furthermore, the interplay between the methoxymethoxy ether and the nitro group could lead to unexpected reactivity. Research in this area could focus on:

Catalytic Transformations: Investigating the catalytic reduction or oxidation of the nitro group in the presence of the methoxymethoxy protecting group.

Nucleophilic Aromatic Substitution: Exploring the displacement of the nitro group or other substituents on the aromatic ring.

Cyclization Reactions: Utilizing the functional groups present to construct new heterocyclic systems.

The Digital Frontier: Integrating Advanced Computational Techniques for Predictive Chemistry

The integration of advanced computational techniques is set to revolutionize the study of Phenol, 2-(methoxymethoxy)-5-nitro-. Predictive chemistry, powered by machine learning and artificial intelligence, can accelerate the discovery and development of new reactions and processes. rsc.org

Computational approaches can be employed to:

Predict Reactivity and Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the products and yields of new reactions involving Phenol, 2-(methoxymethoxy)-5-nitro-. rsc.orgresearchgate.net

Elucidate Reaction Mechanisms: Quantum chemical calculations can provide detailed insights into the transition states and intermediates of chemical reactions, helping to understand and optimize reaction pathways.

Design Novel Catalysts: Computational screening can identify promising catalyst candidates for specific transformations of Phenol, 2-(methoxymethoxy)-5-nitro-, reducing the need for extensive experimental work.

Recent studies have demonstrated the power of machine learning in predicting the catalytic reduction of nitrophenols, showcasing the potential of these techniques in environmental applications. researchgate.net By applying similar methodologies to Phenol, 2-(methoxymethoxy)-5-nitro-, researchers can gain a deeper understanding of its chemical behavior and unlock its full potential in a more efficient and sustainable manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.